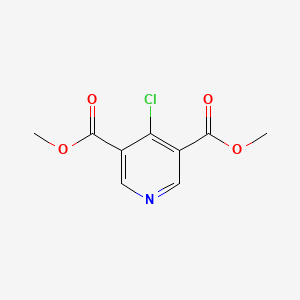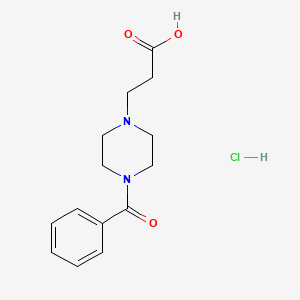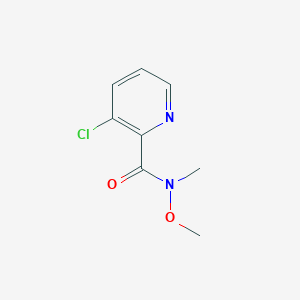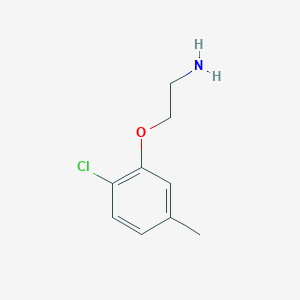
2-(2-Chloro-5-methylphenoxy)ethanamine
Vue d'ensemble
Description
2-(2-Chloro-5-methylphenoxy)ethanamine is a chemical compound that belongs to the class of arylalkylamine derivatives . It is commonly referred to as ‘Clorphenamine’ and is widely used in scientific research as a selective inhibitor of histamine H1 receptors. It is a white crystalline powder that is soluble in water and methanol.
Molecular Structure Analysis
The molecular weight of this compound is 185.65 g/mol . The InChI code is 1S/C9H12ClNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water and methanol. Its molecular weight is 185.65 g/mol .Applications De Recherche Scientifique
Environmental Fate and Transformation
Phenoxy acids, related to the query compound by their phenoxy group, exhibit notable behavior in aquatic environments. They are highly soluble in water and exhibit mobility that can lead to their presence in both surface and groundwater. These compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop, undergo processes like hydrolysis, biodegradation, and photodegradation in water, with microbial decomposition playing a significant role in their transformation (Muszyński, Brodowska, & Paszko, 2019). This highlights the potential environmental pathways and degradation processes that similar compounds, including 2-(2-Chloro-5-methylphenoxy)ethanamine, might undergo.
Antimicrobial and Antioxidant Applications
Chlorogenic acid, another compound with a related phenoxy group, is extensively studied for its health-promoting properties, including antimicrobial and antioxidant activities. Its presence in food as a natural additive contributes to the preservation of food products by inhibiting the growth of a wide range of microorganisms. Additionally, its antioxidant properties are leveraged to protect against lipid oxidation, offering potential insights into the application of similar compounds in food science and nutraceuticals (Jesús Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Therapeutic Potential
The pharmacological review of chlorogenic acid (CGA) underscores its diverse therapeutic roles, including neuroprotective, cardiovascular protective, and anticarcinogenic effects, attributed to its molecular mechanisms of action. This demonstrates the potential biomedical applications of phenolic compounds, suggesting a promising area for further exploration of this compound in similar contexts (M. Naveed et al., 2018).
Environmental Contaminant Treatment
Research on the treatment of wastewater containing phenoxy herbicides, related by their phenoxy functional group, provides insights into the challenges and solutions for managing contaminants derived from industrial activities. This includes the effectiveness of biological processes and granular activated carbon in removing such compounds from wastewater, pointing towards methods that could be applicable to the removal or degradation of similar chemical contaminants (Goodwin, Carra, Campo, & Soares, 2018).
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGCKEGMJIEKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







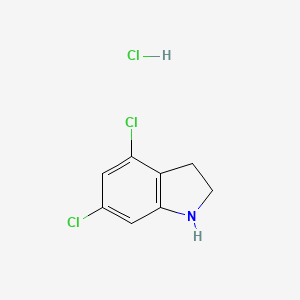
![1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3090343.png)
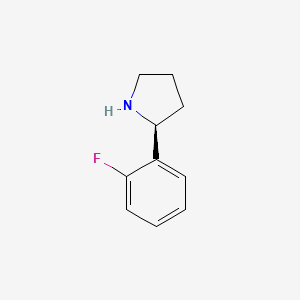
![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3090363.png)
![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B3090379.png)
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B3090391.png)
